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Compound of Interest

1-Benzyl-2-chloro-1H-indole-3-
Compound Name:
carbaldehyde

cat. No.: B1278353

An In-Depth Technical Guide to 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde

This technical guide provides a comprehensive literature review of 1-Benzyl-2-chloro-1H-
indole-3-carbaldehyde, a heterocyclic compound of significant interest to researchers in
organic synthesis and medicinal chemistry. The indole scaffold is a "privileged structure" in drug
discovery, forming the core of numerous natural products and synthetic molecules with a wide
spectrum of biological activities.[1] Among its many variations, indole-3-carbaldehyde and its
derivatives serve as versatile building blocks for the synthesis of more complex, biologically
active compounds, including those with anticancer, antimicrobial, and anti-inflammatory
properties.[1][2]

This document details the physicochemical properties, plausible synthetic routes, chemical
reactivity, and the notable biological significance of 1-Benzyl-2-chloro-1H-indole-3-
carbaldehyde, with a focus on its role as a precursor to potent therapeutic agents.

Physicochemical Properties

The fundamental properties of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde have been
derived from its molecular structure. While extensive experimental data is not widely
documented, the key computed properties are summarized below.
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Property Value Reference

Molecular Formula C16H12CINO --INVALID-LINK--

Molecular Weight 269.73 g/mol --INVALID-LINK--
1-benzyl-2-chloro-1H-indole-3-

IUPAC Name --INVALID-LINK--
carbaldehyde

_ C1=CC=C(C=C1)CN2C(=C(C3
Canonical SMILES ~-INVALID-LINK--
=CC=CC=C32)C=0)Cl

Synthesis and Reaction Mechanisms

While a specific, dedicated synthesis protocol for 1-Benzyl-2-chloro-1H-indole-3-
carbaldehyde is not detailed in the reviewed literature, its structure suggests two primary and
highly plausible synthetic pathways based on well-established named reactions for indole
functionalization.

Pathway A: N-Benzylation of 2-chloro-1H-indole-3-carbaldehyde This route involves the
alkylation of the indole nitrogen of the 2-chloro-1H-indole-3-carbaldehyde precursor with a
benzyl halide (e.g., benzyl bromide) in the presence of a base.

Pathway B: Vilsmeier-Haack Formylation of 1-benzyl-2-chloroindole This classic reaction

introduces a formyl (-CHO) group onto an electron-rich aromatic ring.[3][4] It involves treating
the 1-benzyl-2-chloroindole substrate with a Vilsmeier reagent, which is generated in situ from
phosphorus oxychloride (POCIs) and a formamide like N,N-dimethylformamide (DMF).[5][6][7]
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Diagram 1: Plausible synthetic pathways for the target compound.

Representative Experimental Protocols

The following are general, representative protocols for the key transformations, adapted from
literature procedures for analogous compounds.

Protocol A: N-Benzylation of an Indole Precursor This protocol is adapted from procedures for
the N-alkylation of indole-3-carbaldehyde.[8]

e Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) in anhydrous
tetrahydrofuran (THF) at O °C under an inert atmosphere.

e Add a solution of the starting indole (e.g., 2-chloro-1H-indole-3-carbaldehyde, 1.0 equiv.) in
THF dropwise to the suspension.

o After stirring for 30 minutes, add benzyl bromide (1.1 equiv.) dropwise to the reaction
mixture.
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Allow the reaction to warm to room temperature and stir for 12 hours or until completion is
confirmed by Thin Layer Chromatography (TLC).

Carefully quench the reaction with water and extract the product with an organic solvent
such as ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2S0Oa4),
and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography.

Protocol B: Vilsmeier-Haack Formylation This is a general procedure for the formylation of an
activated indole ring.[8]

In a flask maintained under an inert atmosphere, add phosphorus oxychloride (POCls, 1.1
equiv.) dropwise to chilled N,N-dimethylformamide (DMF, 4.3 equiv.) at 10-20 °C.

To this mixture, add a solution of the indole substrate (e.g., 1-benzyl-2-chloroindole, 1.0
equiv.) in DMF. Maintain the temperature between 20-30 °C during the addition.

Heat the reaction mixture to 35 °C and stir for 45-60 minutes, monitoring progress by TLC.

Upon completion, pour the reaction mixture onto crushed ice and neutralize with an aqueous
base (e.g., NaOH or K2COs solution).

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

If necessary, recrystallize or purify the crude product by silica gel column chromatography.

Spectroscopic Analysis

Specific spectroscopic data for 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde were not
available in the reviewed literature. However, the data for the closely related, non-chlorinated
analog, 1-benzyl-1H-indole-3-carbaldehyde, is provided below for comparative purposes. The
presence of the chloro-substituent at the C-2 position in the target compound would be
expected to induce downfield shifts in the signals of nearby protons and carbons.

Table 2: NMR Data for 1-benzyl-1H-indole-3-carbaldehyde[9]
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1H NMR (400 MHz, CDCls) 0 (ppm) Description
Aldehyde (CHO) 10.01 s, 1H
Indole H-4 8.38 - 8.28 m, 1H
Indole H-2 7.72 s, 1H
Aromatic 7.39-7.30 m, 6H
Benzyl Aromatic 7.22-7.16 m, 2H
Benzyl CH2 5.37 s, 2H

13C NMR (101 MHz, CDCls) o (ppm)

Aldehyde (C=0) 184.62

138.43, 137.48, 135.30, 129.14, 128.41, 127.23,
125.53, 124.17, 123.09, 122.19, 118.53, 110.35

Aromatic/Indole

Benzyl CHz 50.95

Chemical Reactivity and Derivatization

The primary site of reactivity for 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde is the aldehyde
functional group at the C-3 position. This group is a versatile handle for synthesizing a wide
array of derivatives through reactions such as oxidation, reduction, and condensation with
nucleophiles.

A particularly significant derivatization is its reaction with diamines to form complex heterocyclic
systems. For example, condensation with o-phenylenediamine yields a quinoxaline derivative.
This specific transformation is critical as it leads to compounds with potent biological activity.

1-Benzyl-2-chloro-1H-
indole-3-carbaldehyde

(o-Phenylenediamine)/

2-chloro-3-(1-benzylindol-3-yl)
quinoxaline
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Diagram 2: Synthesis of a quinoxaline derivative.

Biological Significance and Applications

While there is no direct biological activity reported for 1-Benzyl-2-chloro-1H-indole-3-
carbaldehyde itself, its significance is underscored by the potent anticancer properties of its
derivatives.[10][11] This positions the compound as a key intermediate for the development of

novel oncology therapeutics.

Table 3: Biological Activity of Key Derivative

Derivative Biological

o Model Result Reference
Compound Activity
2-chloro-3-(1- Ovarian cancer 100.0+ 0.3 %
benzylindol-3-ylI) Anticancer xenografts in tumor growth [10][11]
quinoxaline nude mice suppression

The remarkable efficacy of this quinoxaline derivative highlights a clear path from the core
aldehyde to a highly active anticancer agent. This logical flow underscores the importance of 1-
Benzyl-2-chloro-1H-indole-3-carbaldehyde in drug discovery pipelines. The broader class of
indole-based compounds is well-regarded for its wide range of therapeutic potential.[2][12]
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Diagram 3: Role in the development of anticancer agents.

Conclusion

1-Benzyl-2-chloro-1H-indole-3-carbaldehyde is a valuable heterocyclic compound whose
primary importance lies in its role as a synthetic intermediate. Although direct spectroscopic
and biological data are sparse in the current literature, established chemical principles allow for
the confident prediction of its synthesis and reactivity. The demonstrated potent anticancer
activity of its quinoxaline derivative confirms its utility as a scaffold for the development of novel
therapeutic agents.[10][11] Further research to fully characterize this compound and explore
the synthesis of a broader range of its derivatives is warranted and could lead to the discovery
of new drug candidates for oncology and other therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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